N-(1-benzofuran-2-ylmethyl)-N-[(1-ethylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride
Description
N-(1-benzofuran-2-ylmethyl)-N-[(1-ethylimidazol-2-yl)methyl]-6-azaspiro[25]octan-2-amine;hydrochloride is a complex organic compound that features a benzofuran ring, an imidazole ring, and a spirocyclic amine structure
Properties
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-N-[(1-ethylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O.ClH/c1-2-25-12-11-24-21(25)16-26(20-14-22(20)7-9-23-10-8-22)15-18-13-17-5-3-4-6-19(17)27-18;/h3-6,11-13,20,23H,2,7-10,14-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZWLXVYGNWGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(CC2=CC3=CC=CC=C3O2)C4CC45CCNCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylmethyl)-N-[(1-ethylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Imidazole Ring: This step involves the cyclization of diamines with aldehydes or ketones.
Spirocyclic Amine Formation: The spirocyclic structure is formed through a nucleophilic substitution reaction.
Final Coupling: The benzofuran and imidazole rings are coupled with the spirocyclic amine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation to form various oxidized derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The spirocyclic amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted spirocyclic amines.
Scientific Research Applications
N-(1-benzofuran-2-ylmethyl)-N-[(1-ethylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and imidazole rings can interact with active sites of enzymes, while the spirocyclic amine can modulate receptor activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol
- (3-Amino-1-benzofuran-2-yl)((1,1’-biphenyl)-4-yl)methanone
Uniqueness
N-(1-benzofuran-2-ylmethyl)-N-[(1-ethylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride is unique due to its combination of a benzofuran ring, an imidazole ring, and a spirocyclic amine structure. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
